Home > Products > Screening Compounds P11723 > 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid
5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid - 1262007-47-5

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid

Catalog Number: EVT-6535028
CAS Number: 1262007-47-5
Molecular Formula: C14H10F2O3
Molecular Weight: 264.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

Relevance: This compound shares a similar core structure with 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%. Both compounds feature a benzene ring directly bonded to a 2-fluoro-3-methoxyphenyl group. This shared motif suggests potential similarities in their physicochemical properties and biological activities. [, , , , , , , , , , , ]

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

Compound Description: Elagolix is a potent, orally available, non-peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It is used clinically to treat endometriosis by suppressing luteinizing hormone.

Relevance: Elagolix contains a 2-fluoro-3-methoxyphenyl moiety within its structure, a key feature also present in 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%. This shared structural element could indicate similarities in their binding affinities to certain targets or influence their pharmacological profiles. []

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA)

Compound Description: 2N1HIA acts as an inhibitor of osteoclast differentiation. It exhibits this effect by decreasing the expression of cathepsin K, a critical protease involved in bone resorption, and by reducing matrix metalloprotease-9 (MMP-9) activity. []

Relevance: 2N1HIA, while structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, belongs to a class of compounds incorporating a halogenated methoxyphenyl group. Both compounds contain a fluorine atom and a methoxy group on their respective phenyl rings. This structural similarity might imply comparable interactions with biological targets or similar pharmacological activities. []

4-Substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones

Compound Description: This series of compounds exhibits fungicidal activity, specifically against Colletotrichum lagenarium. [] These compounds are characterized by a 1,3,4-dioxazin-5-one core with a 2-fluoro-3-trifluoromethyl-phenyl substituent at the 2-position and various substituents at the 4-position.

Relevance: This series shares structural similarities with 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%. Both feature a benzene ring with a fluorine atom and a meta-substituted group. Despite differences in the specific substituents, this shared structural feature suggests potential similarities in their physicochemical properties, potentially impacting their biological activities. []

Mono-fluoro-benzoic acids

Compound Description: This group includes 2-fluoro-, 3-fluoro-, and 4-fluoro-benzoic acid. These compounds were studied for their conformational properties in the gas phase using microwave spectroscopy. [] They serve as simple models for understanding the influence of fluorine substitution on molecular geometry and interactions.

Relevance: The mono-fluoro-benzoic acids are structurally related to 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% as they are all benzoic acid derivatives with a single fluorine substitution on the benzene ring. Studying the conformational preferences of these simpler analogs can offer insights into the potential three-dimensional structure and properties of the target compound. []

3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole

Compound Description: This compound serves as an intermediate in the synthesis of herbicides. [] Its structure features a pyrazole ring with a 4-chloro-2-fluoro-5-methoxyphenyl group attached.

Relevance: This compound and 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% share a common structural element: a halogenated and methoxy-substituted phenyl ring. Despite differences in their core structures, this shared motif suggests potential similarities in their physicochemical properties and potential biological activities. []

Iodobenzoic acids (2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid)

Compound Description: These compounds are halogenated benzoic acid derivatives studied for their thermodynamic properties, specifically their sublimation enthalpy and entropy. [] Understanding these properties can provide insights into their volatility and potential applications.

Relevance: While not directly analogous in structure to 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, the iodobenzoic acids represent a series of halogenated benzoic acid derivatives with varying halogen positions. Comparing their physicochemical properties to the target compound, which also contains a fluorine atom, can contribute to a broader understanding of how halogen substitution influences the behavior of benzoic acid derivatives. []

15-[18F]fluoro-3-oxa-pentadecanoate (FOP)

Compound Description: FOP is a radiotracer used in positron emission tomography (PET) to assess hepatic mitochondrial fatty acid oxidation (HMFAO). [] Its uptake and clearance from the liver provide information about metabolic activity in this organ.

Relevance: While structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, FOP represents a fluorine-containing compound used for its biological targeting and imaging capabilities. This highlights the utility of fluorine substitution in medicinal chemistry and imaging agent development. []

5-fluoro-2-[[(1s)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

Compound Description: This compound is a pharmaceutical agent formulated for controlled and sustained release. [] Its specific therapeutic target or mechanism of action is not specified in the provided abstract.

2-[3-[3-[(5-ethyl-4′-fluoro-2-hydroxy[1,1′-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

Compound Description: LY293111 is an experimental anticancer agent. Its metabolism has been studied in various species, revealing glucuronidation as its primary metabolic pathway. []

1-(2-Deoxy-2-fluoro-1-β-D-arabinofuranosyl)-5-iodouracil (FIAU)

Compound Description: FIAU is a nucleoside analog studied for its antiviral activity. It exhibits potent antiviral effects but is also associated with mitochondrial toxicity, limiting its clinical use. []

Relevance: While structurally dissimilar to 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, FIAU highlights the diverse applications of fluorine-containing compounds in medicinal chemistry. Both compounds contain fluorine atoms, demonstrating their use in different therapeutic areas. []

[bis-trifluoromethyl-2',2' heptafluoro-3',3',4',4',5',5',5' pentyl]-2(-3 ou -4) benzoates and -benzoic acid

Compound Description: These compounds are fluorinated surfactants with a benzoic acid core and a perfluoroalkyl group. [] They are designed to modify surface properties by altering surface tension and wettability due to the presence of both hydrophobic and hydrophilic moieties.

Relevance: These fluorinated benzoates, while structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, emphasize the versatility of fluorine substitution in modifying the properties of benzoic acid derivatives. The incorporation of fluorine atoms in these compounds results in altered surface activity and potential applications in diverse fields. []

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin

Compound Description: This compound is a dipeptide derivative of 5-fluorouracil (5FU), a widely used anticancer drug. [] It represents an attempt to modify 5FU's properties, potentially improving its tumor selectivity and reducing its side effects.

Relevance: This compound and 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% both contain a fluorine atom. Although their structures differ significantly, they demonstrate the application of fluorine in designing molecules with potential therapeutic properties. []

6-[18F]fluoro-L-DOPA (FDOPA)

Compound Description: FDOPA is a radiotracer used in positron emission tomography (PET) to assess the dopaminergic system in the brain. [] It is particularly useful for studying Parkinson's disease and other neurological disorders.

Relevance: Although structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, FDOPA represents a successful example of fluorine-18 labeling for PET imaging. This example highlights the importance of fluorine in developing diagnostic tools for various diseases. []

Acid compounds 1,2,4-oxadiazole benzoic acid

Compound Description: This broad class of compounds is mentioned for their potential use in treating diseases. [] The specific therapeutic applications are not detailed in the provided abstract.

Relevance: The mention of "acid compounds 1,2,4-oxadiazole benzoic acid" suggests they are benzoic acid derivatives containing the 1,2,4-oxadiazole moiety. While structurally different from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, this highlights the diverse modifications possible within the benzoic acid scaffold to explore various biological activities. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

Compound Description: [18F]NIDA-42033 is a radiotracer developed to study CB1 cannabinoid receptors in the brain using positron emission tomography (PET). []

Relevance: Although structurally different from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, [18F]NIDA-42033 showcases another successful example of incorporating fluorine-18 into a molecule for PET imaging. []

Repaglinide and related hypoglycemic benzoic acid derivatives

Compound Description: Repaglinide is a benzoic acid derivative used to treat type 2 diabetes. [] It works by stimulating insulin release from the pancreas. Research on repaglinide and its analogs explores the structure-activity relationships of hypoglycemic benzoic acid derivatives, aiming to develop more effective antidiabetic agents.

Relevance: Repaglinide and its analogs, while structurally different from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, highlight the pharmacological potential of benzoic acid derivatives. They demonstrate how modifications to the benzoic acid scaffold can lead to compounds with distinct biological activities. []

3-Chloro-2-fluoro-5-trifluoromethyl-benzoic acid

Compound Description: This compound is a halogenated benzoic acid derivative. [] The provided abstract focuses on its synthesis from 3-chloro-4-fluorobenzotrifluoride, outlining specific chemical transformations.

Relevance: This compound is structurally related to 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% as both are benzoic acid derivatives with halogen substituents. The presence and position of halogens can significantly influence the molecule's reactivity, physicochemical properties, and potential biological activities. []

Nicotinic acid [5-(3-bromophenyl)-2-furyl]methylene-hydrazide (Compound 1) and 4-fluoro-benzoic acid [5-(3-trifluoromethyl-phenyl)-2-furyl]methylene-hydrazide (Compound 2)

Compound Description: These two compounds are agonists of the formyl peptide receptor-like 1 (FPRL1). They induce the production of tumor necrosis factor α (TNF-α) in macrophages, potentially acting as immunomodulatory agents. []

Relevance: Specifically, Compound 2 (4-fluoro-benzoic acid [5-(3-trifluoromethyl-phenyl)-2-furyl]methylene-hydrazide) shares a direct structural relationship with 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% as they are both 4-fluorobenzoic acid derivatives. This similarity highlights the potential of fluorine-containing benzoic acid derivatives in medicinal chemistry, even though their specific structures and activities may differ. []

[13C6]-5-methylsulfonyl-2-[(1R)-2,2,2-trifluoro-1-methyl-ethoxy]benzoic acid

Compound Description: This compound is a stable isotope-labeled analog of a key building block used in synthesizing Iclepertin (BI 425809), a glycine transporter 1 inhibitor. [] The carbon-13 labeling allows for its use as an internal standard in bioanalytical studies investigating Iclepertin's pharmacokinetic properties.

Relevance: This compound shares structural similarities with 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%. Both are benzoic acid derivatives featuring a fluorine-containing substituent. This example underscores the utility of modifying benzoic acid with fluorine-containing groups for various applications, including pharmaceutical development and research tools. []

Lorazepam

Compound Description: Lorazepam is a benzodiazepine drug that enhances the effects of gamma-aminobutyric acid (GABA) in the brain, resulting in sedative, anxiolytic, and anticonvulsant effects. [] The research paper focuses on comparing different methods for measuring lorazepam's occupancy of GABA A receptors in rat brains.

Relevance: While structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, lorazepam exemplifies a fluorine-containing compound with significant central nervous system activity. This highlights the diverse pharmacological applications of fluorine-containing molecules. []

Benzene sulfonamide pyrazole oxadiazole derivatives

Compound Description: This group encompasses a series of newly synthesized compounds evaluated for their antimicrobial and antitubercular activities. [] Molecular docking studies suggest they might inhibit Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), a key enzyme in bacterial fatty acid biosynthesis.

Relevance: While not directly analogous to 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, this series showcases the exploration of heterocyclic chemistry and fluorine substitution for developing new antimicrobial agents. The presence of a fluorine atom in some of these derivatives highlights its potential in designing compounds with potential therapeutic benefits. []

2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (2-F-H2tzba) and 3-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (3-F-H2tzba)

Compound Description: These are two fluorinated ligands used to synthesize Cd(II) coordination polymers, which were explored for their fluorescence properties and potential in detecting tetracyclines in water. []

Relevance: Both 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (2-F-H2tzba) and 3-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (3-F-H2tzba) are structurally similar to 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, particularly the shared feature of a fluorobenzoic acid core. This similarity, despite differences in the other substituents, suggests potential commonalities in their coordination chemistry and potential applications. []

4-[18F]Fluoro-L-m-Tyrosine (FMT)

Compound Description: FMT is a radiolabeled analog of L-3,4-dihydroxyphenylalanine (L-DOPA) designed as a positron emission tomography (PET) tracer. [] It allows for the in vivo study of presynaptic dopaminergic function, particularly in the striatum.

Relevance: While structurally different from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, FMT demonstrates the utility of fluorine-18 labeling in creating imaging agents for studying neurotransmitter systems. This highlights the broad applicability of fluorine in developing tools for neuroscience research. []

3-4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester (NCX-2216)

Compound Description: NCX-2216 is a nitric oxide (NO)-releasing derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). [] It exhibits enhanced efficacy compared to conventional NSAIDs in reducing β-amyloid (Aβ) loads in a mouse model of Alzheimer's disease.

Relevance: NCX-2216, while structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, incorporates a fluorine atom in its structure, highlighting the diverse applications of fluorine in medicinal chemistry. []

Fluorinated WAY 100635 Derivatives

Compound Description: These are a series of fluorinated analogs of WAY 100635, a selective antagonist for the serotonin 5-HT1A receptor. [] They were synthesized and radiolabeled with fluorine-18 to develop potential PET tracers for imaging 5-HT1A receptors in the brain.

Relevance: Although structurally different from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, these fluorinated WAY 100635 derivatives emphasize the significance of fluorine-18 in creating PET tracers for studying neurotransmitter receptors. They showcase the successful application of fluorine in developing tools for neuroscience research. []

BAY 60-2770

Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator. [] It was investigated for its potential in reversing urethral smooth muscle dysfunction in obese mice. The study demonstrated its ability to improve sGC-cGMP signaling, reduce oxidative stress, and ameliorate impaired urethral relaxation in this animal model.

Relevance: This compound, while structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, contains a fluorine atom in its structure. This highlights the versatility of fluorine in developing drugs targeting various biological pathways and disease states. []

3′‐floxuridinyl 4‐[3‐(3, 5‐di‐t‐butyl‐4‐methoxyphenyl)‐3‐oxo‐propenyl]benzoate (3′‐O‐BOBA‐ FUDR)

Compound Description: This compound is a dual-acting antitumor prodrug. It combines the DNA synthesis inhibitory activity of floxuridine (FUDR) with the differentiation-inducing properties of a substituted chalcone derivative. []

Relevance: While structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, 3′‐O‐BOBA‐ FUDR incorporates a fluorine atom in its structure, highlighting the diverse applications of fluorine in medicinal chemistry, particularly in anticancer drug development. []

2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid (18F-DCFPyL)

Compound Description: 18F-DCFPyL is a radiotracer used in PET imaging to detect prostate cancer lesions. [] It targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells.

Relevance: This compound, while structurally distinct from 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, showcases another successful example of incorporating fluorine-18 into a molecule for PET imaging, particularly in oncology. []

3,4-bis((2-fluoro-5-nitrobenzoyl)oxy)-benzoic acid (MPS-1)

Compound Description: MPS-1 is a rationally designed probe for the specific recognition of hydrogen polysulfides (H2Sn). It was used in a biosensor for the simultaneous monitoring of endogenous H2Sn and hydrogen sulfide (H2S) in mouse brains. []

Relevance: 3,4-bis((2-fluoro-5-nitrobenzoyl)oxy)-benzoic acid (MPS-1) and 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% are both benzoic acid derivatives containing a fluorine atom. While MPS-1 does not have the same core structure as the main compound, its use in a biosensor highlights the potential of incorporating fluorinated benzoic acid derivatives into analytical tools for studying biological processes. []

Properties

CAS Number

1262007-47-5

Product Name

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid

IUPAC Name

3-fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid

Molecular Formula

C14H10F2O3

Molecular Weight

264.22 g/mol

InChI

InChI=1S/C14H10F2O3/c1-19-12-4-2-3-11(13(12)16)8-5-9(14(17)18)7-10(15)6-8/h2-7H,1H3,(H,17,18)

InChI Key

AYVNWJFPAIYXEV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.